Saricandin
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Overview
Description
Saricandin is a natural product found in Fusarium with data available.
Scientific Research Applications
Analog Synthesis and Molecular Biology Applications Saricandin has been a subject of interest in synthetic chemistry, particularly in the construction of analogs with potential biological activities. The first construction of a this compound analog, corresponding to Papulacandin D, was achieved by Hamdouchi and Sánchez-Martínez (2001). This accomplishment highlights the compound's relevance in synthetic and medicinal chemistry, laying the groundwork for further exploration of its potential applications in molecular biology and drug discovery (Hamdouchi & Sánchez-Martínez, 2001).
Remote Sensing and Environmental Applications this compound, or SAR (Synthetic Aperture Radar), plays a crucial role in Earth observation and monitoring. Its applications span a wide range of fields, including geophysics, environmental science, and agriculture. For instance, SAR data has been instrumental in understanding the earthquake cycle and has been used for seismic hazard assessment and crisis management (Salvi et al., 2012). Additionally, SAR has contributed significantly to agriculture by monitoring crop growth and estimating yields, thereby serving as an essential tool in modern agriculture (Liu et al., 2019).
Technological Advancements and Future Directions The advancements in SAR technology have opened new avenues for research and practical applications. The South African Airborne SAR Facility, for instance, has evolved into a national testbed for SAR technology, fostering research and development in various applications and enhancing the understanding of SAR capabilities (Blaauw et al., 2022). Moreover, the electrochemical analysis of Co3(PO4)2·4H2O/graphene foam composites has shown promising results for enhancing capacity and longevity in hybrid asymmetric capacitors, signifying the potential for this compound's (SAR) application in energy storage and other high-tech fields (Mirghni et al., 2018).
Properties
Molecular Formula |
C44H54O16 |
---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C44H54O16/c1-2-3-4-5-6-7-12-17-29(46)18-13-9-14-19-35(50)58-41-40(32(24-45)60-44(42(41)54)36-28(25-56-44)22-30(47)23-31(36)48)59-43-39(53)38(52)37(51)33(57-43)26-55-34(49)21-20-27-15-10-8-11-16-27/h6-17,19-23,29,32-33,37-43,45-48,51-54H,2-5,18,24-26H2,1H3/b7-6+,13-9+,17-12+,19-14+,21-20+/t29?,32-,33-,37+,38+,39-,40-,41+,42-,43+,44+/m1/s1 |
InChI Key |
HBUHGNHKDUGKCO-SQYDWWRASA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)/C=C/C5=CC=CC=C5)O)O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=CC=C5)O)O)O)O |
Synonyms |
saricandin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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